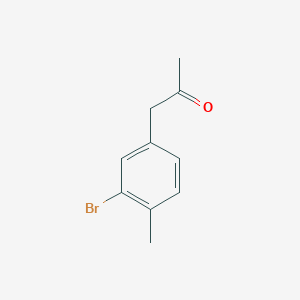
1-(3-Bromo-4-methylphenyl)propan-2-one
Description
1-(3-Bromo-4-methylphenyl)propan-2-one is a substituted propanone derivative featuring a bromine atom and a methyl group on the aromatic ring. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. The bromine substituent at the 3-position and methyl group at the 4-position influence its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXFXATQQPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylphenyl)propan-2-one typically involves the bromination of 4-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination . Industrial production methods often involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the acetone group allows for nucleophilic addition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
1-(3-Bromo-4-fluorophenyl)propan-2-one (C₉H₈BrFO, MW 231.06 g/mol)
- Key Differences : Replaces the methyl group with a fluorine atom at the 4-position.
- Impact: Electronic Effects: Fluorine is electron-withdrawing (-I effect), reducing electron density on the aromatic ring compared to the methyl group (-CH₃, +I effect). This may lower reactivity in electrophilic substitution reactions .
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (C₁₀H₁₀BrClO, MW 261.55 g/mol)
- Key Differences : Additional chlorine substituent at the 3-position.
- Impact :
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (C₁₆H₁₃BrO, MW 307.18 g/mol)
- Key Differences: Incorporates a conjugated enone system (C=C) and a phenyl group.
- Impact :
Crystallographic and Hydrogen-Bonding Patterns
- 1-(3-Bromo-4-methylphenyl)propan-2-one : Methyl groups disrupt hydrogen-bonding networks, leading to less dense crystal packing compared to fluorine analogs .
- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : Chlorine and bromine substituents create halogen-halogen interactions, stabilizing the crystal lattice .
- 2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : Sulfur atoms participate in S···Br interactions, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


